molecular formula C14H8N4 B074333 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane CAS No. 1487-82-7

2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane

Cat. No.: B074333
CAS No.: 1487-82-7
M. Wt: 232.24 g/mol
InChI Key: DFJXWQJAMNCPII-UHFFFAOYSA-N
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Description

2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane is a useful research compound. Its molecular formula is C14H8N4 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dimerization and Electron Acceptance : Boyd and Phillips (1965) studied the reversible dimerization of the anion radical of 7,7,8,8-tetracyanoquinodimethane in aqueous solutions, which is fundamental in understanding its electron acceptance capabilities (Boyd & Phillips, 1965).

  • Ionic Properties : Fujita and Matsunaga (1980) explored the largely ionic nature at room temperature of a compound involving 5,10-dimethyl-5,10-dihydrophenazine and tetracyanoquinodimethane (Fujita & Matsunaga, 1980).

  • Charge-Transfer Complexes : Takimiya et al. (1991) synthesized dimethyl and tetramethyl derivatives of a series of compounds, demonstrating enhanced donor strength and solubility, and their ability to form charge-transfer complexes with various electron acceptors, including 2,5-dimethyl-7,7,8,8-tetracyanoquinodimethane (Takimiya et al., 1991).

  • Electron Photodetachment Spectroscopy : Brinkman et al. (1994) observed bound excited electronic states in anions of this compound using electron photodetachment spectroscopy, important for understanding its electronic state and potential applications in materials science (Brinkman et al., 1994).

  • Redox and Acid-Base Chemistry : Le et al. (2012) provided insights into the redox and acid-base chemistry of 7,7,8,8-tetracyanoquinodimethane and its derivatives, including the dimethyl variant, in different solvent environments (Le et al., 2012).

  • Novel Electron Acceptor Synthesis : Iwatsuki et al. (1993) synthesized a novel electron acceptor involving a derivative of this compound, indicating its high potential in electronic applications (Iwatsuki et al., 1993).

Mechanism of Action

Target of Action

2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane (DM-TCNQ) is a strong electron acceptor . It primarily targets graphene , a single layer of carbon atoms tightly bound in a hexagonal lattice . Graphene is known for its exceptional conductivity, strength, and flexibility, making it a key component in various electronic devices .

Mode of Action

DM-TCNQ interacts with graphene through a process known as p-doping . In this process, DM-TCNQ accepts electrons from graphene, creating a positive charge on the graphene layer . This results in an increase in the hole concentration of the graphene, thereby enhancing its electrical conductivity .

Biochemical Pathways

The interaction between DM-TCNQ and graphene leads to the formation of charge-transfer chains . These chains facilitate the movement of electrons across the graphene layer, thereby influencing the electrical properties of the material . The downstream effects of this process include enhanced conductivity and potential applications in the development of advanced electronic devices .

Result of Action

The primary result of DM-TCNQ’s action is the formation of a p-doped nanocomposite . This composite material exhibits enhanced electrical conductivity, making it a potential candidate for use as a conductive anode in organic solar cells (OSCs) and other electronic devices .

Action Environment

The efficacy and stability of DM-TCNQ’s action can be influenced by various environmental factors. For instance, it is sensitive to heat and should be stored in a cool environment (0-10°C) to maintain its stability . Furthermore, it should be handled in a well-ventilated area to minimize the risk of inhalation .

Safety and Hazards

The compound is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

The compound’s strong electron-accepting properties make it a promising material for the development of organic electronic devices . Future research may focus on optimizing its properties for specific applications, such as organic solar cells and electrochemical sensors .

Properties

IUPAC Name

2-[4-(dicyanomethylidene)-2,5-dimethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4/c1-9-3-14(12(7-17)8-18)10(2)4-13(9)11(5-15)6-16/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJXWQJAMNCPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346877
Record name 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487-82-7
Record name 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does DMTCNQ contribute to the magnetic properties of the layered magnet described in the research?

A1: DMTCNQ acts as a strong electron acceptor (A) in the layered magnet [{Ru2(O2CPh-2,3,5-Cl3)4}2(TCNQMe2)]·4DCM (compound 1). [] This compound demonstrates interesting magnetic behavior due to the interaction between the electron donor [Ru2(O2CPh-2,3,5-Cl3)4] ([Ru2II,II]) and DMTCNQ.

Q2: What structural characteristics of DMTCNQ make it suitable for developing molecular magnetic materials?

A2: DMTCNQ's structure, with its conjugated system and cyano groups, makes it a strong electron acceptor. This property enables it to form charge-transfer complexes with electron donors like the diruthenium complex in the study. [] The formation of radical ion species, such as DMTCNQ•-, through electron transfer introduces unpaired electrons into the system. [] The presence of these unpaired electrons and their interactions with the electrons of the donor molecules are crucial for establishing the magnetic properties observed in these materials.

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